1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride
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Overview
Description
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClN3O2S and a molecular weight of 231.66 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various chemical reactions and industrial processes. This compound is particularly notable for its sulfonyl chloride functional group, which makes it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
1-Methyl-1H-1,2,3-benzotriazole+Chlorosulfonic acid→1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride+Hydrochloric acid
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:
Nucleophilic Substitution: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the nature of the nucleophile or the reducing/oxidizing agent used.
Scientific Research Applications
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a sulfonylating agent in the synthesis of various sulfur-containing compounds, including sulfonamides, sulfonate esters, and sulfonothioates.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the sulfonyl chloride group reacts with amines to form a sulfonamide linkage, which is a key structural motif in many bioactive compounds .
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- 1-Methyl-1H-imidazole-4-sulfonyl chloride
- 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
These compounds share the sulfonyl chloride functional group but differ in their heterocyclic structures. The unique structure of this compound imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1-methylbenzotriazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-11-5-3-2-4-6(14(8,12)13)7(5)9-10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCCQCDMLOHIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)S(=O)(=O)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033464-77-5 |
Source
|
Record name | 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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